molecular formula C15H16ClN3O2 B7176094 N-[5-chloro-2-(dimethylamino)phenyl]-1-methyl-2-oxopyridine-3-carboxamide

N-[5-chloro-2-(dimethylamino)phenyl]-1-methyl-2-oxopyridine-3-carboxamide

Cat. No.: B7176094
M. Wt: 305.76 g/mol
InChI Key: CZUDCJMLQRHCQI-UHFFFAOYSA-N
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Description

N-[5-chloro-2-(dimethylamino)phenyl]-1-methyl-2-oxopyridine-3-carboxamide is a synthetic compound with a complex structure that includes a pyridine ring, a carboxamide group, and a dimethylamino group

Properties

IUPAC Name

N-[5-chloro-2-(dimethylamino)phenyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2/c1-18(2)13-7-6-10(16)9-12(13)17-14(20)11-5-4-8-19(3)15(11)21/h4-9H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUDCJMLQRHCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2=C(C=CC(=C2)Cl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-chloro-2-(dimethylamino)phenyl]-1-methyl-2-oxopyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and amines.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Dimethylation: The dimethylamino group is typically introduced via alkylation reactions using dimethylamine and suitable alkylating agents.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-[5-chloro-2-(dimethylamino)phenyl]-1-methyl-2-oxopyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using nucleophiles such as amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[5-chloro-2-(dimethylamino)phenyl]-1-methyl-2-oxopyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes or receptors.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent for various diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: It is employed in chemical biology to probe biological pathways and mechanisms, providing insights into cellular functions and interactions.

Mechanism of Action

The mechanism of action of N-[5-chloro-2-(dimethylamino)phenyl]-1-methyl-2-oxopyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

N-[5-chloro-2-(dimethylamino)phenyl]-1-methyl-2-oxopyridine-3-carboxamide can be compared with other similar compounds, such as:

    N-[5-chloro-2-(dimethylamino)phenyl]-1-methyl-2-oxopyridine-3-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group.

    N-[5-chloro-2-(dimethylamino)phenyl]-1-methyl-2-oxopyridine-3-thioamide: This compound features a thioamide group, which can alter its chemical reactivity and biological activity.

    N-[5-chloro-2-(dimethylamino)phenyl]-1-methyl-2-oxopyridine-3-sulfonamide: The presence of a sulfonamide group can impact the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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